3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound categorized under the oxadiazole class, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties and potential applications.
The compound can be sourced from various chemical suppliers and databases, with its structural information and purity specifications typically listed in catalogs. For instance, it has a CAS number of 1260674-33-6 and is often found in research articles focusing on synthetic methods and biological evaluations .
3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole belongs to the oxadiazole family, which includes compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. These compounds are frequently studied for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors through methods such as cyclization reactions. One common approach includes the use of hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions to facilitate the formation of the oxadiazole ring.
A typical synthesis might involve:
The reaction conditions often require careful monitoring of temperature and pH to ensure optimal yields .
The molecular structure of 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be represented by its molecular formula . The compound features:
Key data points include:
3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
The reactions often involve solvents like dimethylformamide or dichloromethane and may require catalysts such as sodium iodide or other halogen exchange agents .
The mechanism of action for 3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is primarily linked to its interactions with biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity towards nucleophiles, potentially leading to varied biological effects such as inhibition of specific enzymes or receptors involved in disease processes .
Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
3-(2-Bromo-5-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific uses:
Research continues into optimizing its synthesis and exploring new applications in drug development and materials science .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity until the mid-20th century when its pharmacological potential emerged. By the 1960s, Oxolamine (Perebron®) became the first clinically approved 1,2,4-oxadiazole derivative, marketed as a cough suppressant targeting airway inflammation. The 21st century witnessed a resurgence with Raltegravir (Isentress®), an HIV integrase inhibitor where the 1,2,4-oxadiazole core enables critical metal-chelating interactions. Ataluren further exemplifies scaffold utility, addressing nonsense mutations in Duchenne muscular dystrophy through ribosomal read-through enhancement. The evolution accelerated with oncology candidates like Zibotentan, a potent endothelin receptor antagonist advanced to Phase III trials for prostate cancer. This trajectory underscores the heterocycle’s progression from synthetic curiosity to privileged scaffold in FDA-approved drugs and clinical candidates [1] [4].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent metabolic vulnerabilities while preserving spatial geometry. Key advantages include:
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced oral bioavailability |
Dipole Moment | 1.5–1.8 D | 2.5–3.5 D | Improved target engagement via H-bonding |
logP (Avg.) | -0.8 | 1.2–2.5 | Optimized membrane permeability |
Metabolic Clearance | High | Moderate–Low | Reduced CYP450-mediated deactivation |
The electronic asymmetry of 1,2,4-oxadiazoles enables differential functionalization at C3 and C5 to fine-tune pharmacological properties:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9